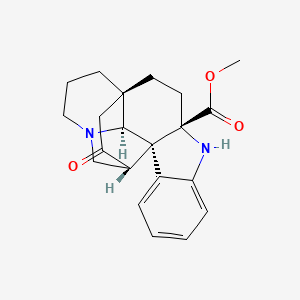
Methyl demethoxycarbonylchanofruticosinate
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl demethoxycarbonylchanofruticosinate can be synthesized through a series of organic reactions involving the precursor compounds found in Kopsia flavida Blume. The synthetic route typically involves the extraction of the alkaloid from the plant leaves, followed by purification and chemical modification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Kopsia flavida Blume leaves, followed by chemical synthesis and purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl demethoxycarbonylchanofruticosinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
科学研究应用
Methyl demethoxycarbonylchanofruticosinate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of methyl demethoxycarbonylchanofruticosinate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating respiratory functions .
相似化合物的比较
Similar Compounds
Methyl N1-demethoxycarbonylchanofruticosinate: Another alkaloid isolated from Kopsia flavida Blume with similar chemical structure and properties.
Methyl N-(decarbomethoxy)chanofruticosinate: A related compound with slight structural differences, leading to variations in its chemical and biological activities.
Uniqueness
Methyl demethoxycarbonylchanofruticosinate stands out due to its unique combination of functional groups and its specific biological activities.
属性
IUPAC Name |
methyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14-,17+,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVZFCMYXOSQZ-FHBRLQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl demethoxycarbonylchanofruticosinate's antitussive activity?
A1: This research is the first to demonstrate the antitussive effects of a chanofruticosinate-type alkaloid []. this compound showed significant antitussive activity in a guinea pig cough model induced by citric acid []. This discovery opens up new possibilities for developing novel antitussive drugs based on this class of compounds.
Q2: How does this compound exert its antitussive effects?
A2: While the exact mechanism of action for this compound is not fully elucidated in the provided research, it is noteworthy that another compound isolated in the same study, kopsinine, also exhibited antitussive activity and was found to interact with the δ-opioid receptor []. Further research is needed to determine if this compound shares a similar mechanism or acts through a different pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




